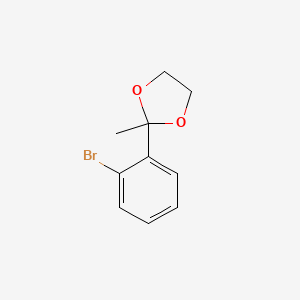

2-(2-Bromophenyl)-2-methyl-1,3-dioxolane

Description

Contextualization of 1,3-Dioxolane (B20135) Scaffolds in Organic Chemistry

The 1,3-dioxolane ring is a five-membered heterocyclic acetal (B89532). In organic synthesis, this scaffold is widely recognized as a robust protecting group for carbonyl functionalities, specifically aldehydes and ketones. nih.govepdf.pub The formation of a 1,3-dioxolane is a reversible reaction between a carbonyl compound and ethylene (B1197577) glycol, typically catalyzed by an acid. epdf.pub This protective strategy is crucial in multi-step syntheses where a carbonyl group might otherwise react under conditions intended for other functional groups in the molecule.

Beyond their role as protecting groups, 1,3-dioxolane moieties are integral components of numerous biologically active molecules and are considered important intermediates in the pharmaceutical and fragrance industries. nih.govgoogle.com The presence of the dioxolane ring can influence the biological activity of a compound, with research showing its inclusion in molecules with anticancer, antifungal, and antiviral properties. google.com The two oxygen atoms within the ring can participate in hydrogen bonding, potentially enhancing the interaction between the molecule and its biological target. google.com

Significance of Aryl Bromide Moieties in Synthetic Methodologies

Aryl bromides are a class of organic compounds where a bromine atom is directly attached to an aromatic ring. This structural feature makes them exceptionally useful in synthetic organic chemistry, primarily as precursors in a wide array of cross-coupling reactions. googleapis.com Transition-metal catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, frequently employ aryl bromides to form new carbon-carbon and carbon-heteroatom bonds. bldpharm.comgoogleapis.com

The carbon-bromine bond in aryl bromides has a reactivity that is often ideal for these catalytic cycles, being more reactive than aryl chlorides and less prone to side reactions than aryl iodides. This balanced reactivity allows for selective transformations in the presence of other functional groups. justia.com Consequently, aryl bromides are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Specific Research Focus on 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane

The specific research interest in this compound lies in its utility as a bifunctional building block in organic synthesis. The compound combines the features of a protected ketone (the 2-methyl-1,3-dioxolane (B1212220) group) and a reactive handle for cross-coupling reactions (the 2-bromophenyl group). This dual functionality allows for a strategic approach to the synthesis of complex molecular architectures.

While extensive research on this specific ortho-isomer is not widely published, its primary application is as an intermediate. The dioxolane protects the acetyl group of 2'-bromoacetophenone, allowing the bromo-substituent to undergo reactions such as lithium-halogen exchange followed by reaction with an electrophile, or various palladium-catalyzed coupling reactions. Subsequent acidic hydrolysis of the dioxolane group regenerates the ketone functionality. This strategy is valuable in the synthesis of pharmaceutical intermediates and other complex organic molecules where precise control over reactivity is essential. Patents in the field of medicinal chemistry often describe the use of structurally similar phenyl-dioxolane derivatives as key intermediates in the synthesis of active pharmaceutical ingredients. bldpharm.com

Below are the chemical and physical properties of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 50777-64-5 | nih.gov |

| Molecular Formula | C₁₀H₁₁BrO₂ | nih.gov |

| Molecular Weight | 243.10 g/mol | nih.gov |

| Monoisotopic Mass | 241.99424 Da | nih.gov |

| Topological Polar Surface Area | 18.5 Ų | nih.gov |

| Heavy Atom Count | 13 | nih.gov |

Historical Perspectives on Related Bromophenyl Dioxolane Structures

The synthesis of bromophenyl dioxolanes has been a subject of interest for their application as synthetic intermediates. Historically, the preparation of these compounds follows the general principle of acetal formation. For instance, the synthesis of related compounds often involves the acid-catalyzed reaction of a substituted bromobenzaldehyde or bromoacetophenone with ethylene glycol.

A common method employs a Dean-Stark apparatus to remove water from the reaction mixture, thereby driving the equilibrium towards the formation of the dioxolane. For example, 2-(4-bromophenyl)-1,3-dioxolane (B88685) is synthesized by refluxing 4-bromobenzaldehyde (B125591) and ethylene glycol in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid. Similarly, the synthesis of 2-methyl-2-(p-bromophenyl)-1,3-dioxolane is achieved by reacting p-bromoacetophenone with ethylene glycol under similar conditions. These established methods provide a reliable framework for the preparation of various bromophenyl dioxolane derivatives, including the title compound.

Table 2: Synthesis of Related Bromophenyl Dioxolane Structures

| Compound | Precursors | Catalyst | Key Conditions | Source |

|---|---|---|---|---|

| 2-(4-Bromophenyl)-1,3-dioxolane | 4-Bromobenzaldehyde, Ethylene glycol | p-Toluenesulfonic acid | Reflux in toluene with azeotropic removal of water | |

| 2-Methyl-2-(p-bromophenyl)-1,3-dioxolane | p-Bromoacetophenone, Ethylene glycol | p-Toluenesulfonic acid | Reflux in toluene with azeotropic removal of water | |

| (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide | 2-Bromobenzaldehyde, (2S,3S)-Diethyl tartrate | 4-Methylbenzenesulfonic acid | Reflux in cyclohexane (B81311) followed by amidation |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-2-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-10(12-6-7-13-10)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTMVLZKQOKWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346809 | |

| Record name | 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50777-64-5 | |

| Record name | 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

Modern spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules like 2-(2-bromophenyl)-2-methyl-1,3-dioxolane. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and mass spectrometry (MS) each offer unique insights into the compound's intricate molecular architecture.

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals corresponding to the methyl group, the dioxolane ring protons, and the protons on the bromophenyl ring. The aromatic protons typically appear as a complex multiplet in the downfield region due to spin-spin coupling. The four protons of the ethylene (B1197577) glycol moiety in the dioxolane ring often show as a multiplet, while the methyl protons present as a sharp singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would be expected to show ten distinct signals. Key resonances include the quaternary carbon of the dioxolane ring (C2), the methyl carbon, the two equivalent carbons of the dioxolane ring, and the six unique carbons of the 2-bromophenyl group. The carbon atom bonded to the bromine atom (C1' of the phenyl ring) can be identified by its characteristic chemical shift.

Below is a table summarizing typical NMR data reported for this compound.

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 1.74 | CH₃ (Singlet) | 27.8 | CH₃ |

| 3.80 - 4.25 | O-CH₂-CH₂-O (Multiplet) | 65.1 | O-CH₂-CH₂-O |

| 7.15 - 7.65 | Aromatic-H (Multiplet) | 108.7 | Quaternary Dioxolane Carbon |

| 122.5 - 142.0 | Aromatic Carbons |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared light (FT-IR) or the inelastic scattering of monochromatic light (Raman).

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by strong C-O stretching vibrations characteristic of the dioxolane ring, typically observed in the 1200-1000 cm⁻¹ region. Aliphatic C-H stretching from the methyl and dioxolane methylene (B1212753) groups appear just below 3000 cm⁻¹, while aromatic C-H stretching is seen just above 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 700-500 cm⁻¹ region.

Raman Spectroscopy: While detailed Raman spectra for this specific compound are not widely published, the technique would be expected to complement the FT-IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce a strong signal in the Raman spectrum.

| FT-IR Characteristic Peaks | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~2980 | Aliphatic C-H Stretch |

| ~1590 | Aromatic C=C Stretch |

| ~1470 | Aromatic C=C Stretch |

| ~1100 | C-O Stretch (Acetal) |

| ~1040 | C-O Stretch (Acetal) |

| ~750 | C-Br Stretch / Aromatic C-H Bend |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺) with nearly equal intensity would be observed for the molecular ion and any bromine-containing fragments.

A primary fragmentation pathway involves the loss of a methyl group to form a stable dioxolanylium cation, resulting in a significant [M-15]⁺ peak. This fragment is a common and often abundant feature in the mass spectra of 2-methyl-1,3-dioxolanes.

| Mass Spectrometry Data (EI) | |

| m/z (relative intensity) | Proposed Fragment |

| 244/242 | [C₁₀H₁₁BrO₂]⁺ (Molecular Ion, [M]⁺) |

| 229/227 | [M - CH₃]⁺ |

| 185/183 | [BrC₆H₄CO]⁺ |

| 87 | [C₄H₇O₂]⁺ (Dioxolane fragment) |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and conformation. To date, a public domain crystal structure for this compound has not been reported in major crystallographic databases. Such an analysis would incontrovertibly establish the spatial relationship between the 2-bromophenyl group and the 2-methyl-1,3-dioxolane (B1212220) ring system in the solid state.

Purity Assessment and Elemental Analysis

Beyond structural confirmation, the purity and elemental composition of a compound sample must be established. Techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) are typically used to assess the purity of the compound, often showing it to be >95% or higher in commercial or newly synthesized batches.

Elemental analysis provides experimental verification of the compound's atomic composition by determining the mass percentages of carbon, hydrogen, and other elements. The calculated values are compared against the theoretically expected percentages for the molecular formula C₁₀H₁₁BrO₂.

| Elemental Analysis for C₁₀H₁₁BrO₂ | |

| Element | Theoretical Mass % |

| Carbon (C) | 49.41% |

| Hydrogen (H) | 4.56% |

| Bromine (Br) | 32.87% |

| Oxygen (O) | 13.16% |

Experimental findings from elemental analysis for a pure sample are expected to be in close agreement (typically within ±0.4%) with these theoretical values.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely applied to study the electronic structure, geometry, and energetic properties of molecules.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction energetics and the identification of the most favorable reaction pathways. researchgate.net By calculating the energies of reactants, transition states, and products, chemists can determine activation barriers and reaction enthalpies.

For reactions involving ortho-substituted aryl compounds, DFT can rationalize observed regioselectivity and chemoselectivity. For instance, in catalyzed cross-coupling reactions, DFT has been used to investigate the energy profiles of different potential pathways, thereby explaining why a particular product is formed. researchgate.net A hypothetical reaction involving the functionalization of 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane could be modeled to predict the most likely site of reaction and the associated energy changes.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Pathway

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +25.4 | Energy barrier for the initial step |

| Intermediate | -5.2 | A stable intermediate species |

| Transition State 2 | +15.8 | Energy barrier for the subsequent step |

| Products | -18.7 | Final products of the reaction |

| Note: This table is illustrative and based on typical values for related organic reactions. |

DFT calculations are crucial for elucidating complex reaction mechanisms at a molecular level. One such process is Hydrogen Atom Transfer (HAT), a key step in many oxidative and radical-mediated reactions. nih.gov The benzylic hydrogen atoms on the methyl group of this compound are potential sites for HAT.

Computational studies on analogous systems, such as lignans (B1203133) containing benzylic C-H bonds, have shown that these hydrogens are often the most susceptible to abstraction by radicals. nih.gov DFT calculations can determine the bond dissociation energies (BDEs) of the C-H bonds, with lower BDEs indicating a higher propensity for HAT. For benzylic C-H bonds, BDEs are significantly lower than those of aryl or alkyl C-H bonds, making them prime targets for radical abstraction. psu.edu

In a study on benzyl (B1604629) alcohols, DFT was used to model the HAT from the benzylic C-H to N-oxyl radicals, successfully predicting reaction rates. acs.org Similar computational approaches could be applied to this compound to understand its behavior in radical reactions.

DFT is widely used to calculate the vibrational frequencies of molecules. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. A study on 2,4'-dibromoacetophenone (B128361) utilized DFT calculations (B3LYP/6-311++G(d,p)) to compute its vibrational spectrum, which showed good agreement with experimental data. dergipark.org.tr

For this compound, a similar computational analysis would predict the frequencies of characteristic vibrations, such as C-Br stretching, aromatic C-H bending, and the various modes of the dioxolane ring. This information is invaluable for structural confirmation and for understanding how intermolecular interactions might influence the vibrational spectrum.

Table 2: Representative Calculated Vibrational Frequencies for a Related Bromophenyl Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the phenyl ring |

| Aliphatic C-H Stretch | 2990-2850 | Stretching of C-H bonds on the methyl and dioxolane groups |

| C=O Stretch (in precursor) | ~1700 | Carbonyl stretch of the parent ketone |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching of the phenyl ring |

| C-O-C Stretch | 1200-1000 | Asymmetric and symmetric stretching of the dioxolane ether bonds |

| C-Br Stretch | 700-550 | Stretching of the carbon-bromine bond |

| Note: Data is illustrative and based on characteristic frequencies for similar functional groups and the study of 2,4'-dibromoacetophenone. dergipark.org.tr |

Molecular Modeling for Conformational Analysis and Reactivity Prediction

The three-dimensional shape, or conformation, of a molecule plays a critical role in its reactivity and interactions with other molecules. Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are essential for exploring the conformational landscape of flexible molecules like this compound.

The 1,3-dioxolane (B20135) ring is not planar and can adopt various puckered conformations, often described as an "envelope" or "twist." The substituents on the ring influence the relative energies of these conformers. A computational study on 5-methyl-2,2-diphenyl-1,3-dioxane, a related six-membered ring system, revealed a preference for a chair conformation with the methyl group in an equatorial position. researchgate.net For this compound, computational analysis would predict the most stable conformation of the dioxolane ring and the rotational preference of the 2-bromophenyl group. Understanding the dominant conformation is key to predicting how the molecule will approach and interact with reactants.

Table 3: Illustrative Conformational Energy Data for a Substituted Dioxolane Analog

| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) | Population (%) |

| Envelope 1 | 35 | 0.0 | 75 |

| Twist | 180 | 1.2 | 15 |

| Envelope 2 | -35 | 0.8 | 10 |

| Refers to a key dihedral angle within the dioxolane ring. Data is illustrative. |

In Silico Approaches for Regioselectivity and Stereoselectivity Studies

In silico methods are invaluable for predicting the outcome of reactions where multiple products are possible. Regioselectivity (which position reacts) and stereoselectivity (which stereoisomer is formed) are governed by subtle electronic and steric factors that can be effectively modeled computationally.

For electrophilic aromatic substitution reactions on the bromophenyl ring of this compound, DFT can be used to calculate reactivity indices such as Fukui functions or to model the transition states for substitution at different positions. researchgate.net These calculations would likely predict that the electronic influence of the bromine atom and the dioxolane group will direct incoming electrophiles to specific positions on the aromatic ring. Similarly, in reactions involving the dioxolane ring, computational models can predict whether a reactant will approach from a particular face of the molecule, leading to a specific stereoisomer. Studies on related systems have demonstrated the power of DFT in correctly predicting the regiochemical and stereochemical outcomes of cycloaddition reactions. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Protected Synthetic Intermediates

In the realm of organic chemistry, protecting groups are indispensable tools that allow for the selective modification of complex molecules. The 1,3-dioxolane (B20135) group is a classic and robust choice for the protection of carbonyl functionalities like aldehydes and ketones. organic-chemistry.org This protection is crucial as it masks the reactivity of the carbonyl group, preventing it from undergoing unwanted reactions while other parts of the molecule are being chemically altered.

The primary function of 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane is to act as a stable, protected form of 2'-bromoacetophenone. The dioxolane group, formally known as an acetal (B89532) (or ketal in this specific case), is inert to a wide array of reagents, particularly nucleophiles and bases, which would readily react with an unprotected ketone. organic-chemistry.org

This stability allows chemists to introduce the 2-bromoacetophenone (B140003) fragment into a larger molecular structure and perform subsequent chemical steps on other parts of the molecule without affecting the masked ketone. For instance, the bromine atom on the phenyl ring can be subjected to various coupling reactions or converted into an organometallic reagent. Once these transformations are complete, the protecting group can be removed, typically through acid-catalyzed hydrolysis, to regenerate the ketone functionality. organic-chemistry.org This strategy is fundamental in the synthesis of intricate molecules where precise control over reactivity is paramount. A multi-step synthesis project has demonstrated the utility of a similar 2-methyl-1,3-dioxolane (B1212220) protecting group in a sequence involving Grignard reactions and subsequent selective deprotection. qut.edu.au

| Feature | Role in Synthesis | Typical Conditions |

| Protection | Masks the reactivity of the ketone group. | Ethylene (B1197577) glycol, acid catalyst (e.g., p-toluenesulfonic acid). prepchem.com |

| Stability | Inert to bases, nucleophiles, and many reducing/oxidizing agents. | Withstands conditions for Grignard reactions, organolithium chemistry, and palladium-catalyzed coupling. |

| Deprotection | Regenerates the original ketone functionality. | Aqueous acid (e.g., HCl, H₂SO₄), often in a solvent like acetone (B3395972) or THF. organic-chemistry.org |

The bifunctional nature of this compound makes it a valuable precursor for the construction of polycyclic systems. Polycyclic aromatic hydrocarbons and related structures are of significant interest in materials science and medicinal chemistry. The presence of the bromo-substituent on the aromatic ring provides a handle for intramolecular cyclization reactions.

For example, the bromine atom can be converted into an organometallic species (e.g., via lithium-halogen exchange or Grignard reagent formation), which can then react with an appropriate electrophile tethered to the molecule to form a new ring. Alternatively, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions (such as Suzuki, Heck, or Stille coupling) with a suitably functionalized side chain to forge the new cyclic framework. The protected ketone can either be a passive bystander during this process or be unveiled post-cyclization to become part of the new polycyclic architecture. While direct examples utilizing this specific compound are not prevalent in literature, the synthesis of cyclophanes containing aromatic systems highlights the general strategies employed for building such complex bridged and fused ring systems. mun.ca

The use of protecting groups is a cornerstone of modern multi-step organic synthesis. This compound exemplifies a building block that simplifies complex synthetic routes. By masking the ketone, it allows for a sequence of reactions to be performed on the bromophenyl portion of the molecule that would otherwise be incompatible with a free carbonyl group.

A related compound, 2-(2-Bromoethyl)-1,3-dioxolane, is employed as a starting reagent in the multi-step synthesis of various natural products and complex organic molecules, showcasing the utility of the bromo-dioxolane combination. sigmaaldrich.com This includes its use as an alkylating agent and in the "one-pot" synthesis of triazoles. sigmaaldrich.com The strategy is clear: protect a reactive site, perform chemistry elsewhere on the molecule, and then deprotect to reveal the original functionality at the desired stage. This sequential approach is critical for achieving high yields and avoiding the formation of unwanted byproducts in the synthesis of complex target molecules.

Contributions to Medicinal Chemistry and Bioactive Molecule Development

The 1,3-dioxolane structural motif is present in numerous biologically active compounds. Its derivatives have been investigated for a wide range of pharmacological activities, underscoring the importance of this chemical class in drug discovery and development. nih.gov

The 1,3-dioxolane ring system is a feature in certain compounds developed as potential anticancer agents. Research has shown that some 1,3-dioxolane derivatives can act as modulators of P-glycoprotein, a protein associated with multidrug resistance (MDR) in cancer cells. nih.gov By inhibiting this protein, these compounds can help reverse resistance to chemotherapy, making them valuable targets in oncology research. nih.gov

Furthermore, this compound is a precursor to 2'-bromoacetophenone. Acetophenones are common starting materials for the synthesis of chalcones, a class of compounds known to possess a wide spectrum of biological activities, including significant antitumor properties. nih.gov Synthetic chalcones and their heterocyclic analogues have been extensively studied, with many derivatives showing potent activity against various cancer cell lines. d-nb.info Therefore, this compound serves as a valuable starting material for creating libraries of novel chalcones and other complex molecules for screening as potential antitumor agents.

A significant area of research for 1,3-dioxolane derivatives has been in the development of new antimicrobial agents. Several studies have reported the synthesis of novel 1,3-dioxolanes and their subsequent evaluation for antibacterial and antifungal properties. nih.govnih.govsigmaaldrich.com

In one such study, a series of new 1,3-dioxolanes derived from salicylaldehyde (B1680747) were synthesized and tested. nih.govnih.gov The results indicated that many of these compounds exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis) and Gram-negative (Pseudomonas aeruginosa) bacteria. nih.govnih.gov The same series of compounds also demonstrated excellent antifungal activity against Candida albicans, a common human fungal pathogen. nih.govnih.gov

| Organism | Activity of Tested 1,3-Dioxolane Derivatives | Reference |

| Candida albicans | Excellent antifungal activity | nih.gov, nih.gov |

| Staphylococcus aureus | Significant antibacterial activity | nih.gov, nih.gov |

| Staphylococcus epidermidis | Significant antibacterial activity | nih.gov, nih.gov |

| Enterococcus faecalis | Significant antibacterial activity | nih.gov, nih.gov |

| Pseudomonas aeruginosa | Significant antibacterial activity | nih.gov, nih.gov |

These findings highlight that the 1,3-dioxolane scaffold is a promising template for the development of new bioactive agents to combat microbial infections. As a substituted aryl-1,3-dioxolane, this compound fits the structural profile of compounds with potential antimicrobial properties and can be used as a precursor to synthesize more complex analogues for further biological evaluation.

Derivatives Exhibiting Anxiolytic Effects

The therapeutic potential of compounds derived from the 1,3-dioxolane scaffold has been an area of active research. While direct studies on the anxiolytic effects of this compound derivatives are not extensively documented in publicly available literature, the broader class of 2-aryl-1,3-dioxolane and related 1,3-dioxane (B1201747) derivatives has shown promise in modulating central nervous system activity. For instance, a series of compounds developed from a 1,3-dioxolane scaffold were investigated for their affinity at 5-HT1A receptors, which are known to be involved in anxiety and depression. nih.gov This research demonstrated that modifications of the aryl group and other substituents on the dioxolane ring could lead to potent and selective agonists at these receptors, with some derivatives exhibiting significant anxiolytic and antidepressant effects in vivo. nih.gov

The general synthetic accessibility of 2-aryl-1,3-dioxolane derivatives allows for the creation of diverse chemical libraries for screening. The presence of the bromine atom in this compound offers a strategic point for further chemical modifications through various cross-coupling reactions, enabling the synthesis of a wide array of analogues. This functional handle is crucial for systematically altering the electronic and steric properties of the phenyl ring to optimize interactions with biological targets. While specific data on the anxiolytic properties of direct derivatives are yet to be broadly published, the established activity of related compounds suggests that this is a promising area for future drug discovery efforts.

Design and Synthesis of Analogues of Existing Pharmaceuticals

The structural motif of this compound serves as a valuable building block in the synthesis of analogues of existing pharmaceuticals. The bromoaryl moiety is a key functional group that can be readily transformed into a variety of other substituents using modern synthetic methodologies, such as Suzuki, Heck, and Sonogashira coupling reactions. This versatility allows medicinal chemists to systematically explore the structure-activity relationships of a lead compound by introducing diverse chemical groups at the 2-position of the phenyl ring.

A notable example of a related compound's utility is the use of (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate(ester) as a key intermediate in the preparation of the apoB secretion/MTP inhibitor mitratapide. While not a direct application of the title compound, this highlights the importance of the bromo-dioxolane framework in constructing complex pharmaceutical agents. The dioxolane ring in these structures often acts as a protected form of a ketone or aldehyde, which can be unveiled at a later stage of the synthesis.

The synthesis of pharmaceutical analogues using this compound as a starting material would typically involve the following conceptual steps:

| Step | Description |

| 1. Functionalization of the Aryl Bromide | The bromine atom is replaced with various groups (e.g., alkyl, aryl, vinyl, or nitrogen-containing moieties) via cross-coupling reactions to introduce chemical diversity. |

| 2. Modification of the Dioxolane Ring | The 1,3-dioxolane ring can be subjected to ring-opening reactions under specific conditions to yield diol derivatives or other functionalized structures. |

| 3. Deprotection of the Carbonyl Group | Acid-catalyzed hydrolysis of the dioxolane can regenerate the ketone functionality, which can then be used for further synthetic transformations. |

This strategic approach allows for the efficient generation of a library of compounds for biological evaluation, accelerating the process of drug discovery and development.

Material Science Applications

Beyond its applications in medicinal chemistry, this compound and its related structures are also finding use in the field of materials science, particularly in the synthesis of novel polymers and the formulation of high-performance coatings and adhesives.

Monomers for Polymer Synthesis

The polymerization of 1,3-dioxolane and its derivatives has been a subject of interest for creating new types of polyacetals and other functional polymers. While the direct polymerization of this compound is not extensively reported, the polymerization of related 2-substituted-1,3-dioxolanes provides insight into its potential as a monomer. The polymerization of 1,3-dioxolane itself, often initiated by cationic catalysts, proceeds via a ring-opening mechanism to form poly(1,3-dioxolane), a polymer with a repeating ethenoxymethenoxy unit. google.comresearchgate.net

The presence of a substituent at the 2-position of the dioxolane ring can significantly influence the polymerization behavior. Research has shown that 1,3-dioxolanes with a substituent at the C2-atom can be challenging to polymerize under certain conditions. researchgate.net However, the development of advanced catalytic systems continues to expand the scope of monomers that can be successfully polymerized.

Furthermore, the bromophenyl group in this compound offers a unique opportunity for post-polymerization modification. A polymer synthesized from this monomer would possess pendant bromophenyl groups along its chain. These groups can serve as reactive sites for further functionalization, allowing for the tailoring of the polymer's properties, such as its solubility, thermal stability, and refractive index. This approach is valuable for creating specialty polymers with precisely controlled characteristics.

Components in Formulation of Coatings and Adhesives

The presence of the aromatic ring and the halogen atom could contribute to enhanced properties such as:

Adhesion Promotion: The polar nature of the molecule and the potential for interactions with surfaces could improve the adhesive properties of a formulation.

Flame Retardancy: The bromine atom is a well-known flame-retardant element. Incorporating this compound into a polymer matrix could enhance the fire resistance of the resulting material.

Chemical Resistance: The stable dioxolane ring and the robust phenyl group can impart good chemical resistance to coatings.

The following table summarizes the potential contributions of this compound to coating and adhesive formulations:

| Property | Potential Contribution of this compound |

| Solubility | Can act as a solvent or co-solvent for various polymer resins. |

| Adhesion | The polar functionalities may enhance binding to various substrates. |

| Durability | The aromatic and halogenated structure could improve chemical and thermal stability. |

| Flame Resistance | The bromine content can contribute to flame retardant properties. |

Further research and development are necessary to fully explore and validate the use of this compound in these material science applications.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Achievements

Research concerning 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane has primarily focused on its role as a synthetic intermediate. The dioxolane moiety serves as a robust protecting group for the ketone functionality of 2-bromoacetophenone (B140003), allowing for selective reactions at the aryl bromide position. researchgate.netnih.gov The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 2-bromoacetophenone with ethylene (B1197577) glycol. chemicalbook.com

Key achievements in the field of related aryl dioxolanes include their successful application in the synthesis of a variety of organic molecules, including biologically active compounds. nih.gov The 1,3-dioxolane (B20135) ring is a common motif in pharmaceuticals and fragrances, highlighting the importance of developing efficient synthetic routes to functionalized dioxolanes. nih.gov

Identification of Remaining Challenges and Limitations

Despite its utility, the application of this compound is not without its challenges. One significant hurdle is the need for efficient and environmentally benign synthetic methods. Traditional acid catalysts can be corrosive and lead to the formation of byproducts, complicating purification. nih.gov While milder methods using catalysts like cerium(III) triflate or iodine have been developed for acetalization and deprotection, their application to this specific bromo-substituted compound may require further optimization. organic-chemistry.org

Furthermore, the scalability of the synthesis presents a challenge for potential industrial applications. uk-cpi.com Processes that work well on a laboratory scale may face issues with heat and mass transfer, energy efficiency, and waste generation when scaled up. uk-cpi.com The availability and cost of the starting material, 2-bromoacetophenone, can also be a limiting factor for large-scale production.

Another limitation is the relative inertness of the aryl bromide to certain transformations, which may necessitate harsh reaction conditions or the use of expensive palladium or copper catalysts for cross-coupling reactions. nih.govresearchgate.net The development of more active and robust catalytic systems that can efficiently activate the C-Br bond in the presence of the dioxolane functionality remains an area for improvement.

Exploration of Emerging Methodologies and Novel Reactivity

The field of organic synthesis is constantly evolving, and several emerging methodologies could be applied to the chemistry of this compound. Photocatalysis, for instance, offers a potentially milder and more selective method for both the synthesis of the dioxolane ring and for functionalizing the aryl bromide. chemicalbook.com The use of visible-light photoredox catalysis has shown promise for the functionalization of C-H bonds and could potentially be adapted for novel transformations of this compound. nih.gov

The development of novel protecting group strategies is another area of interest. While the dioxolane is a stable protecting group, the development of redox-sensitive or enzyme-cleavable protecting groups could offer alternative deprotection strategies under milder conditions. acs.org Additionally, electrochemically assisted deprotection methods are emerging as a green alternative to traditional acid hydrolysis. rsc.org

Exploring the novel reactivity of the compound itself is also a promising avenue. For example, the ortho-bromo substituent could be used to direct metalation reactions, allowing for functionalization at the adjacent position on the aromatic ring. This directed metalation could open up pathways to novel polysubstituted aromatic compounds. beilstein-journals.org

Potential for Translational Research and Industrial Applications

The potential for translational research and industrial applications of this compound and its derivatives is significant. The presence of both a protected ketone and a reactive handle for cross-coupling makes it a valuable building block for the synthesis of complex molecules.

In the pharmaceutical industry, brominated aromatic compounds are common precursors for the synthesis of active pharmaceutical ingredients (APIs). researchgate.net The ability to introduce various substituents onto the phenyl ring via cross-coupling reactions could lead to the development of new drug candidates. jocpr.com The 1,3-dioxolane moiety itself is found in numerous biologically active compounds, suggesting that derivatives of the title compound could exhibit interesting pharmacological properties. nih.govresearchgate.net

In materials science, functionalized aromatic compounds are used in the development of organic light-emitting diodes (OLEDs), polymers, and other advanced materials. mdpi.comchemrxiv.org The bromo-aryl moiety of this compound could be used to incorporate this unit into polymeric chains or to functionalize surfaces, potentially leading to materials with novel optical or electronic properties.

Unexplored Avenues in the Chemical Compound's Chemistry and Applications

Several avenues in the chemistry of this compound remain largely unexplored. The asymmetric synthesis of this compound, leading to chiral derivatives, has not been extensively studied. Chiral dioxolanes are valuable intermediates in the synthesis of enantiomerically pure drugs and natural products. nih.gov

The reactivity of the dioxolane ring itself, beyond its role as a protecting group, is another area ripe for investigation. While generally stable, the ring can undergo rearrangements or fragmentations under certain conditions, which could be harnessed for novel synthetic transformations.

Furthermore, the application of this compound in the synthesis of agrochemicals is an underexplored area. Many pesticides and herbicides contain functionalized aromatic rings, and the versatility of this building block could be leveraged in the development of new crop protection agents.

Finally, a systematic investigation into the biological activity of a library of derivatives synthesized from this compound could reveal unexpected therapeutic potential. High-throughput screening of such a library against various biological targets could be a fruitful endeavor for drug discovery.

Q & A

Q. What are the primary synthetic routes for 2-(2-bromophenyl)-2-methyl-1,3-dioxolane, and how do reaction conditions influence yield?

- Answer : The compound is synthesized via two key routes:

- Grignard Reaction : Reacting 2-(4-bromophenyl)-2-methyl-1,3-dioxolane (a positional isomer) with trimethylchlorosilane yields high-purity product (80% yield) with positional certainty, avoiding Friedel-Crafts byproducts .

- Acid-Catalyzed Cyclization : 4-Hydroxy-2-butanone reacts with ethylene glycol using a weak acid catalyst (e.g., p-toluenesulfonic acid) to form 2-methyl-1,3-dioxolane-2-ethanol, which is brominated to produce derivatives like 2-(2-bromoethyl)-2-methyl-1,3-dioxolane .

Yield optimization requires controlled bromination (e.g., using N-bromosuccinimide) and purification via flash chromatography (petroleum ether/ethyl acetate) .

Q. How is the structure of this compound confirmed spectroscopically?

- Answer : Structural confirmation relies on <sup>1</sup>H and <sup>13</sup>C NMR analysis. Key spectral features include:

- <sup>13</sup>C NMR : Peaks at δ 142.2 (aromatic C-Br), 103.7 (dioxolane acetal carbons), and 47.6 (methyl group) .

- <sup>1</sup>H NMR : Aromatic protons (δ 7.7–6.7 ppm) and methyl/dioxolane protons (δ 1.4–3.2 ppm) .

Discrepancies in peak positions between ortho- and para-substituted isomers (e.g., δ 104.7 vs. 103.7 for acetal carbons) aid in distinguishing regioisomers .

Q. What are the common reactivity patterns of this compound in organometallic reactions?

- Answer : The bromophenyl group participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation. The dioxolane ring acts as a protecting group for ketones, enabling selective functionalization . Example: In Pd-catalyzed C–H alkylation, the compound serves as a directing group, facilitating β-functionalization of thiophenes .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported synthetic yields for this compound?

- Answer : Conflicting yields (e.g., 61% vs. 80% in Grignard vs. acid-catalyzed routes) arise from differences in catalyst activity and substrate steric effects .

- Grignard Route : High yields are attributed to the absence of competing electrophilic substitution, as seen in Friedel-Crafts methods .

- Acid-Catalyzed Route : Lower yields may result from incomplete cyclization or side reactions during bromination. Kinetic studies (e.g., monitoring via <sup>1</sup>H NMR) and catalyst screening (e.g., Lewis vs. Brønsted acids) can optimize pathways .

Q. What strategies are effective for using this compound in multi-step syntheses of bioactive molecules?

- Answer : The dioxolane group is hydrolyzed under mild acidic conditions to regenerate ketones for downstream reactions. Example applications:

Q. How does the compound perform in palladium-catalyzed C–H functionalization, and what are its limitations?

- Answer : The bromine atom acts as a directing group in Pd-catalyzed C–H alkylation , enabling regioselective β-functionalization of heteroarenes (e.g., thiophenes). Limitations include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.